molecular formula C20H28N2O3 B3003981 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide CAS No. 921562-15-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide

Cat. No.: B3003981
CAS No.: 921562-15-4
M. Wt: 344.455
InChI Key: WJYAGOMOIMSATB-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • The study by Lévai et al. (2002) explored the synthesis and oxidation reactions of tetrahydrobenzofurans, demonstrating the chemical versatility of similar compounds through Weitz−Scheffer oxidation and dimethyldioxirane oxidation. This work contributes to the understanding of synthetic pathways for complex heterocyclic compounds, which could include derivatives similar to the compound of interest (Lévai et al., 2002).

Pharmacological Investigations

  • Mahesh et al. (2011) designed a series of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists, highlighting the process of ligand-based pharmacophore design and its relevance in developing novel pharmacological agents. While this study does not directly involve the specified compound, it exemplifies the approach toward designing receptor-specific antagonists, potentially applicable to similar compounds (Mahesh et al., 2011).

Therapeutic Agent Development

  • Lukka et al. (2008) and Lukka et al. (2012) conducted studies on SN 28049, a compound structurally related to the one of interest, focusing on its pharmacokinetics and antitumor activity. These studies provide insight into the therapeutic potential of structurally complex compounds, including their stability, distribution, and efficacy in cancer models (Lukka et al., 2008; Lukka et al., 2012).

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-4-22-16-11-10-15(21-18(23)14-8-6-5-7-9-14)12-17(16)25-13-20(2,3)19(22)24/h10-12,14H,4-9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYAGOMOIMSATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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